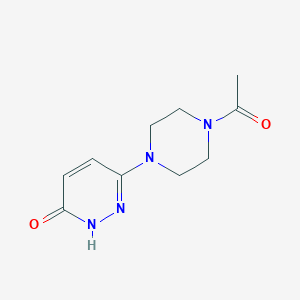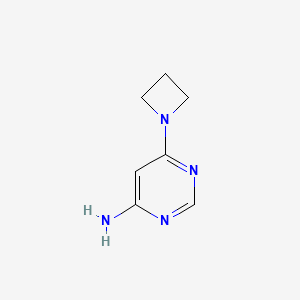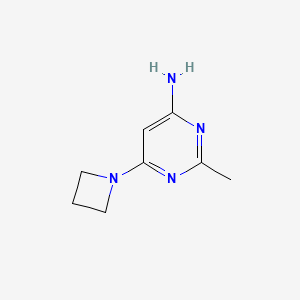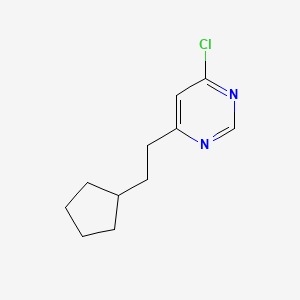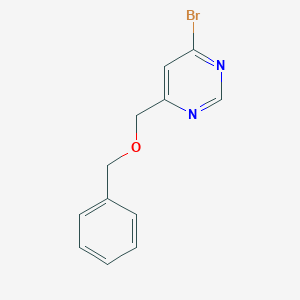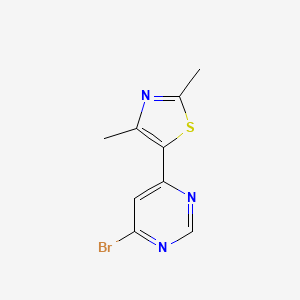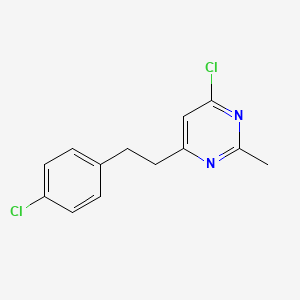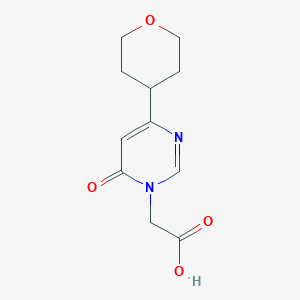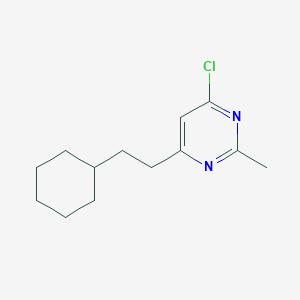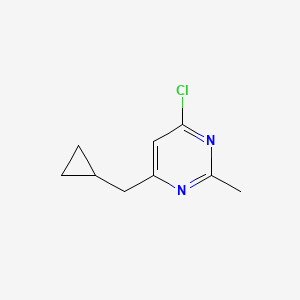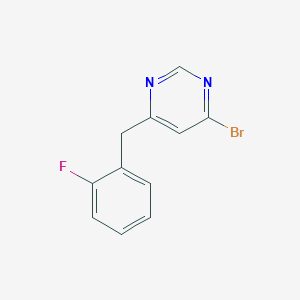
3-(azetidin-3-ylthio)-2-methyl-1H-indole
Übersicht
Beschreibung
3-(Azetidin-3-ylthio)-2-methyl-1H-indole is a chemical compound with the molecular formula C11H12N2S. It is a derivative of indole, a heterocyclic aromatic organic compound, and azetidine, a four-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies. For instance, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was established for the production of L-084 . This synthesis method involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired product via key intermediates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidine derivatives have been described in the literature. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
The compound 3-(azetidin-3-ylthio)-2-methyl-1H-indole and its derivatives have been explored for antileishmanial activities. A study found that azetidin-2-ones synthesized from N-(1-methyl-1H-indol-3-yl)methyleneamines displayed antileishmanial activity comparable to amphotericin B, a clinically used antileishmanial drug. This finding suggests a potential application in treating Leishmania infections (Singh et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds containing the this compound structure have shown significant antimicrobial and antioxidant properties. For instance, azetidinone and thiazolidinone moieties linked to the indole nucleus were found to exhibit excellent antimicrobial, antimycobacterial, and cytotoxic activities, highlighting their potential in developing new antimicrobial and anticancer therapies (Saundane et al., 2013).
Anticancer Potential
The novel indole-azolidinone hybrids, incorporating azetidin-2-ones, have been synthesized and evaluated for their anticancer activity. These hybrids demonstrated significant cytotoxic action towards various cancer cell lines, including breast, colon, and lung cancers, through mechanisms such as inducing apoptosis and causing DNA damage. This research underscores the compound's potential as a scaffold for developing anticancer agents (Kryshchyshyn-Dylevych et al., 2021).
Synthesis and Characterization
The synthesis of new indole derivatives, including this compound, has been a focus of various studies. These efforts aim to explore the biological properties of these compounds further and to identify potential applications in medicinal chemistry. The characterization and evaluation of these compounds' bioactivities provide a foundation for developing new therapeutic agents (Azizian et al., 2001).
Safety and Hazards
The safety data sheet for a related compound, Azetidin-3-ylmethanaminedihydrochloride, provides general safety measures such as avoiding inhalation, skin and eye contact, and ingestion. In case of exposure, it recommends removing the person to fresh air, rinsing skin and eyes with water, and seeking medical advice .
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQVNNVJNVVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


